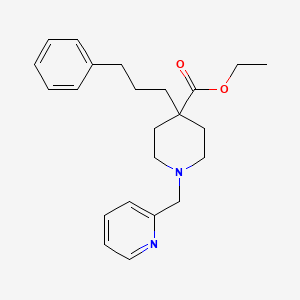![molecular formula C16H22N2O B5153648 1-[6-(2-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B5153648.png)
1-[6-(2-methylphenoxy)hexyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2-methylphenoxy)hexyl]-1H-imidazole, commonly known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in modulating the effects of endocannabinoids, which are naturally occurring compounds in the body that bind to the CB1 receptor. AM251 has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
AM251 acts as a competitive antagonist of the CB1 receptor, which blocks the binding of endocannabinoids to the receptor. This results in the inhibition of the downstream signaling pathways mediated by the CB1 receptor. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. The blockade of the CB1 receptor by AM251 leads to the modulation of these processes.
Biochemical and Physiological Effects:
AM251 has been shown to induce various biochemical and physiological effects in preclinical studies. It has been shown to reduce food intake and body weight in obese animals by blocking the appetite-stimulating effects of endocannabinoids. AM251 has also been shown to reduce pain and anxiety in animal models of neuropathic pain and anxiety disorders. Additionally, AM251 has been shown to modulate the reward system in the brain, which may have implications for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM251 has several advantages as a research tool. It is highly selective for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. It is also potent, which enables the use of lower concentrations in experiments. However, AM251 has some limitations. It has a relatively short half-life, which may require frequent dosing in experiments. Additionally, it has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving AM251. One area of interest is the investigation of the role of the endocannabinoid system in the regulation of glucose metabolism and insulin sensitivity. Another area of interest is the potential therapeutic applications of cannabinoid receptor antagonists in the treatment of psychiatric disorders, such as depression and schizophrenia. Additionally, the development of novel CB1 receptor antagonists with improved pharmacokinetic properties may enhance the utility of these compounds as research tools and potential therapeutics.
Métodos De Síntesis
AM251 can be synthesized using various methods, including the reaction of 6-bromohexylamine with 2-methylphenol, followed by the reaction with imidazole. Another method involves the reaction of 6-chlorohexylamine with 2-methylphenol, followed by the reaction with imidazole. Both methods yield high purity AM251.
Aplicaciones Científicas De Investigación
AM251 has been widely used as a research tool in scientific studies to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been used to study the effects of endocannabinoids on appetite, pain, anxiety, and addiction. AM251 has also been used to investigate the potential therapeutic applications of cannabinoid receptor antagonists in the treatment of obesity, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
1-[6-(2-methylphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15-8-4-5-9-16(15)19-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFPDRGUEYRDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Methylphenoxy)hexyl]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![2-[4-(methylthio)phenyl]-1H-benzimidazole](/img/structure/B5153571.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)


![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)

![N-benzyl-2-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5153643.png)

![N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5153661.png)